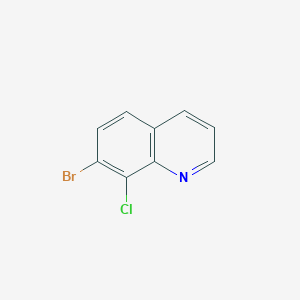
Tetrahydrogestrinone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Tetrahydrogestrinone-d4 is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple rings and specific stereochemistry, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrogestrinone-d4 typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethyl and hydroxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group will yield a ketone, while reduction of the ketone will regenerate the hydroxy group.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model system to study the reactivity and stability of polycyclic aromatic hydrocarbons. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between polycyclic aromatic hydrocarbons and biological macromolecules such as DNA and proteins.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of Tetrahydrogestrinone-d4 involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Tetrahydrogestrinone-d4: is similar to other cyclopenta[a]phenanthrene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical reactivity and interactions with biological targets.
特性
CAS番号 |
856893-82-8 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
(8S,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1/i2D2,4D2 |
InChIキー |
OXHNQTSIKGHVBH-LACWPDIVSA-N |
SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |
異性体SMILES |
[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O |
正規SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromopyrrolo[1,2-a]pyrimidine](/img/structure/B1512263.png)


![Ethyl 6-methylimidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1512268.png)



![4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1512274.png)

![(1S,3R,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1512278.png)

![(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1512282.png)
